molecular formula C6H4BrN3S B1444001 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 166196-37-8

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B1444001
CAS No.: 166196-37-8
M. Wt: 230.09 g/mol
InChI Key: SCMPDQDVFAIXRB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both pyrazole and thiazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1,3-thiazole
  • 4-bromo-2-(1H-pyrazol-3-yl)phenol

Uniqueness

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the combination of pyrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPDQDVFAIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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